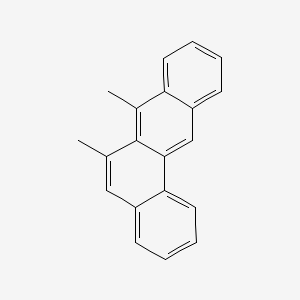
Benz(a)anthracene, 6,7-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)anthracene, 6,7-dimethyl- is a polycyclic aromatic hydrocarbon with the molecular formula C20H16. It is a derivative of benz(a)anthracene, characterized by the presence of two methyl groups at the 6 and 7 positions. This compound is known for its carcinogenic properties and is often studied in the context of environmental pollution and its effects on human health .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benz(a)anthracene, 6,7-dimethyl- can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a three-step procedure to synthesize substituted anthracenes involves a [2 + 2 + 2] alkyne-cyclotrimerization reaction catalyzed by a cobalt/zinc reagent .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Benz(a)anthracene, 6,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benz(a)anthracene derivatives .
Applications De Recherche Scientifique
Benz(a)anthracene, 6,7-dimethyl- is widely used in scientific research due to its carcinogenic properties. It serves as a model compound for studying the mechanisms of carcinogenesis and the effects of environmental pollutants on human health. Some specific applications include:
Chemistry: Used to study the reactivity and stability of polycyclic aromatic hydrocarbons.
Biology: Employed in research on DNA adduct formation and mutagenesis.
Medicine: Utilized in cancer research to understand tumor initiation and progression.
Industry: Investigated for its role in the formation of soot and other combustion by-products
Mécanisme D'action
The carcinogenic effects of benz(a)anthracene, 6,7-dimethyl- are primarily due to its ability to form DNA adducts, which can lead to mutations and cancer. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that bind to DNA. This process involves the formation of epoxides and diol epoxides, which are highly reactive and can cause DNA damage .
Comparaison Avec Des Composés Similaires
Benz(a)anthracene, 6,7-dimethyl- is similar to other polycyclic aromatic hydrocarbons such as:
Benz(a)anthracene: The parent compound without the methyl groups.
7,12-Dimethylbenz(a)anthracene: Another dimethyl derivative with methyl groups at different positions.
Benzo(a)pyrene: A well-known carcinogenic polycyclic aromatic hydrocarbon.
The uniqueness of benz(a)anthracene, 6,7-dimethyl- lies in its specific methylation pattern, which influences its reactivity and biological effects .
Propriétés
Numéro CAS |
20627-28-5 |
|---|---|
Formule moléculaire |
C20H16 |
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
6,7-dimethylbenzo[a]anthracene |
InChI |
InChI=1S/C20H16/c1-13-11-15-7-4-6-10-18(15)19-12-16-8-3-5-9-17(16)14(2)20(13)19/h3-12H,1-2H3 |
Clé InChI |
WPDOEEIWRBGJOK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC=CC=C2C3=CC4=CC=CC=C4C(=C13)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


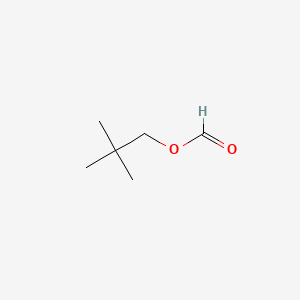


![1-Naphthalenesulfonic acid, 4-[(4-hydroxy-1-naphthalenyl)azo]-](/img/structure/B14709621.png)
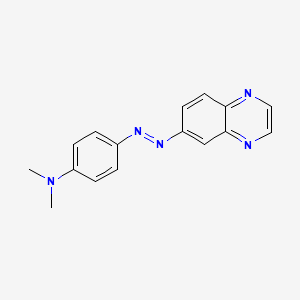
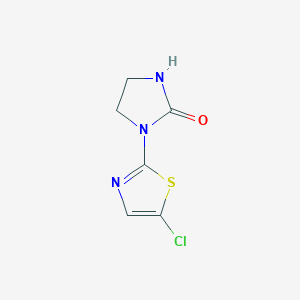
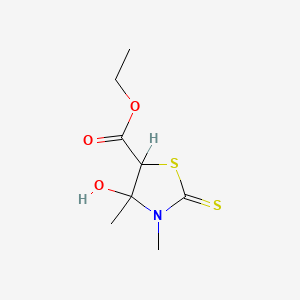


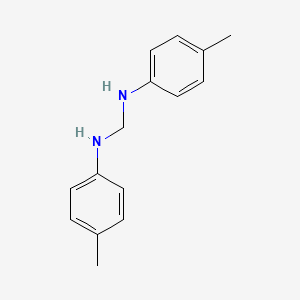
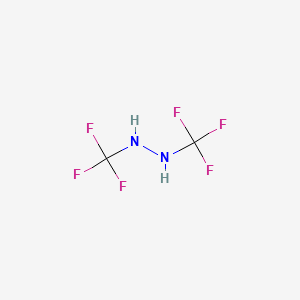

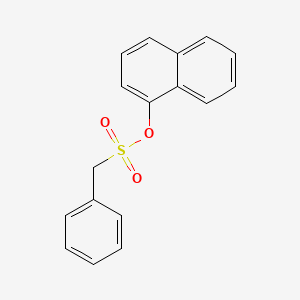
![[(E)-5-(4-fluorophenyl)-4-nitropent-4-enyl] acetate](/img/structure/B14709673.png)
